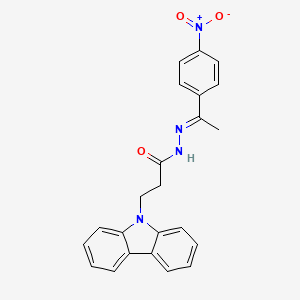
3-(9H-Carbazol-9-YL)-N'-(1-(4-nitrophenyl)ethylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide is a complex organic compound that features a carbazole moiety linked to a nitrophenyl group through a propanohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide typically involves a multi-step process:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a reaction between carbazole and an appropriate alkylating agent.
Hydrazide Formation: The carbazole derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with 4-nitroacetophenone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of strong acids or bases.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group has been reduced.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 3-(9H-Carbazol-9-YL)-N’-(1-(4-methylphenyl)ethylidene)propanohydrazide
- 3-(9H-Carbazol-9-YL)-N’-(1-(4-chlorophenyl)ethylidene)propanohydrazide
- 3-(9H-Carbazol-9-YL)-N’-(1-(4-bromophenyl)ethylidene)propanohydrazide
Uniqueness
3-(9H-Carbazol-9-YL)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C23H20N4O3/c1-16(17-10-12-18(13-11-17)27(29)30)24-25-23(28)14-15-26-21-8-4-2-6-19(21)20-7-3-5-9-22(20)26/h2-13H,14-15H2,1H3,(H,25,28)/b24-16+ |
InChI Key |
OCWYTXBPIJJYNC-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15087608.png)
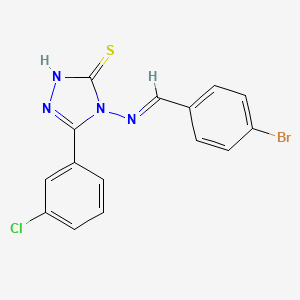
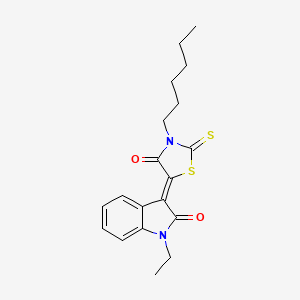


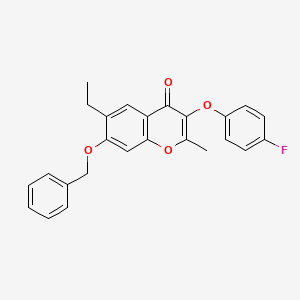
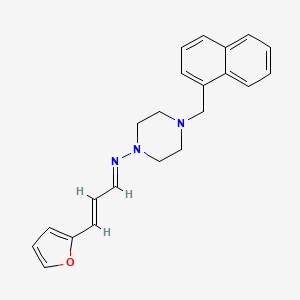
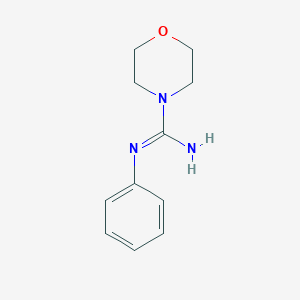
![4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B15087657.png)
![(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid](/img/structure/B15087663.png)
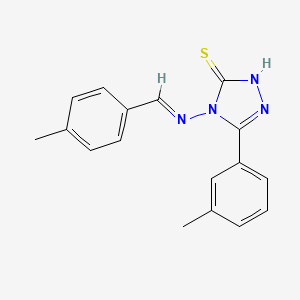
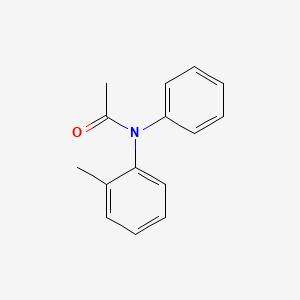
![1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15087701.png)
![Benzenamine, N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15087704.png)
